Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

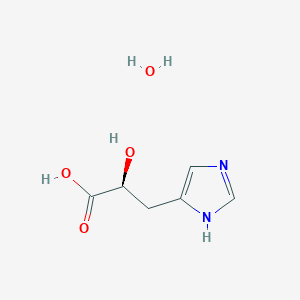

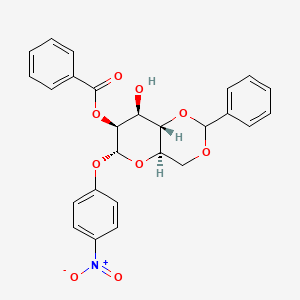

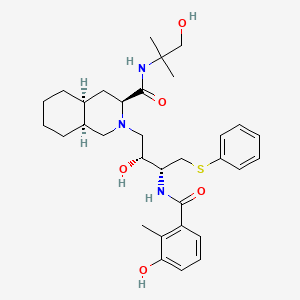

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose is a synthetic derivative of L-fucose, which is involved in the stereoselective synthesis of complex carbohydrates. Its unique structure allows for specific reactivity and selectivity in glycosylation reactions, making it a valuable tool in the synthesis of glycosides and oligosaccharides.

Synthesis Analysis

The synthesis of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose has been reported through various methodologies, including direct bromination and benzylation of L-fucose derivatives. Key steps involve selective protection of hydroxyl groups, bromination, and subsequent benzoylation to achieve the desired tri-O-benzoyl derivative. Studies have demonstrated different stereoselective glycosylation outcomes based on the protective groups used, highlighting the importance of precise synthetic strategies (Gerbst et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Glycosylation Studies

Stereochemistry and Glycosylation Efficiency : The presence of a benzoyl group at O-3 on the fucosyl donors, like 2,3,4-Tri-O-benzoyl-L-fucopyranose, has been shown to significantly affect the stereoselectivity and efficiency of glycosylation reactions. This is attributed to the ability of the benzoyl group to participate in glycosyl cation stabilization, which is crucial for α-fucosylation efficiency (Gerbst et al., 2001).

Synthesis of Glycomimetic Trisaccharides : A study detailed the regioselective synthesis of a glycomimetic trisaccharide of Sialyl Lewis X, a significant carbohydrate ligand, using a precursor closely related to 2,3,4-Tri-O-benzoyl-L-fucopyranose. This research highlights the compound's utility in constructing complex carbohydrate structures that are essential for therapeutic agent testing (Soliman et al., 2009).

Fluorination Studies : The photobromination of derivatives of D-Glucose, including those similar to 2,3,4-Tri-O-benzoyl-L-fucopyranose, has been used to produce 5-bromo derivatives. These derivatives are pivotal in synthesizing corresponding 5-fluorides, showcasing the versatility of such compounds in modifying sugar structures for further chemical transformations (Skelton et al., 2004).

Advanced Carbohydrate Synthesis

Synthesis of Complex Oligosaccharides : The compound and its derivatives have been employed in the stereoselective synthesis of D-α-glucopyranosides, di-, and tri-saccharides, demonstrating its utility in constructing complex carbohydrate molecules. This synthesis involves the reaction with various alcohols and amines to yield products with significant potential in biochemical applications (Fei et al., 2010).

Model Compounds for Fucosylated Chondroitin Sulfates : Unsubstituted and 6-O-α-L-fucosylated derivatives have been synthesized as model compounds to represent fragments of fucosylated chondroitin sulfates from sea cucumbers. These studies are crucial for understanding the structural aspects of natural polysaccharides and developing synthetic methodologies for their analogs (Vinnitskiy et al., 2017).

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXFYBHGDPZCZ-QTDWSHGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BrO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)